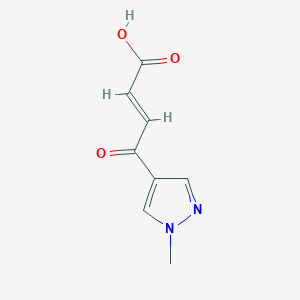

![molecular formula C8H5F3N4 B1357913 2-[5-(三氟甲基)-1H-1,2,4-三唑-3-基]吡啶 CAS No. 219508-27-7](/img/structure/B1357913.png)

2-[5-(三氟甲基)-1H-1,2,4-三唑-3-基]吡啶

描述

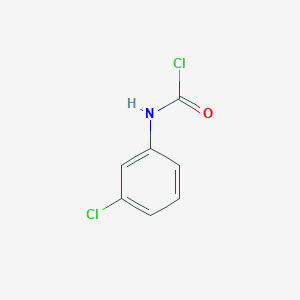

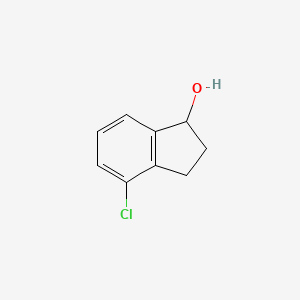

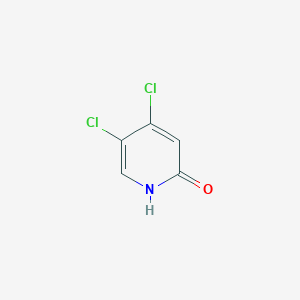

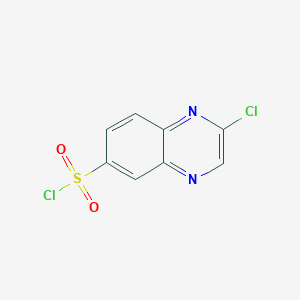

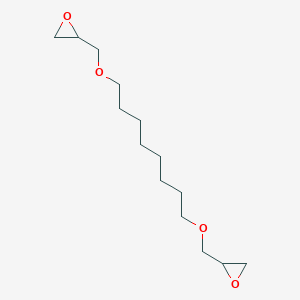

Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .

Synthesis Analysis

The demand for TFMP derivatives has been increasing steadily. The synthesis of TFMP is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .

Molecular Structure Analysis

TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Chemical Reactions Analysis

To develop compounds with unique biological properties, hydrogen is commonly replaced with fluorine . It was found that the trifluoromethyl-substituted pyridine derivative showed higher fungicidal activity than chlorine and other derivatives .

Physical And Chemical Properties Analysis

The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

科学研究应用

光物理和光致发光性质

2-[5-(三氟甲基)-1H-1,2,4-三唑-3-基]吡啶及其衍生物已被广泛研究其光物理性质。这些化合物通常用于合成发光材料,特别是在磷光和发光配合物的开发中。例如,含有这类衍生物的环金属Ir(III)配合物表现出显著的磷光,使它们适用于有机发光二极管(OLEDs)(Guo et al., 2019)。类似地,研究已合成了使用该化合物作为辅助配体的各种铱配合物,展示了适用于光子应用的蓝绿色发射性能(Huixia et al., 2015)。

生物活性化合物的合成

该化合物还是合成生物活性化合物的焦点。例如,已合成了2-[5-(三氟甲基)-1H-1,2,4-三唑-3-基]吡啶的衍生物,并评估了其抗菌和植物生长调节活性,显示出不同程度的有效性(Liu et al., 2007)。此外,某些衍生物已被评估其抗氧化性能,可能具有潜在的治疗应用(Bekircan et al., 2008)。

化学感应材料的开发

该化合物已被用于开发新型化学感应材料。将这种化合物纳入其结构的聚合物表现出对金属离子和质子的响应性,表明在感应材料和器件中具有潜在应用(Du et al., 2007)。

作用机制

Target of Action

It’s worth noting that trifluoromethylpyridine derivatives have been found to exhibit higher fungicidal activity than chlorine and other derivatives .

Biochemical Pathways

It’s known that trifluoromethylpyridine derivatives are used in the synthesis of various agrochemical and pharmaceutical ingredients .

Result of Action

It’s known that trifluoromethylpyridine derivatives have shown higher fungicidal activity .

未来方向

属性

IUPAC Name |

2-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N4/c9-8(10,11)7-13-6(14-15-7)5-3-1-2-4-12-5/h1-4H,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOGTVLAYAVGOJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NNC(=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80609873 | |

| Record name | 2-[5-(Trifluoromethyl)-1H-1,2,4-triazol-3-yl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

219508-27-7 | |

| Record name | 2-[5-(Trifluoromethyl)-1H-1,2,4-triazol-3-yl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

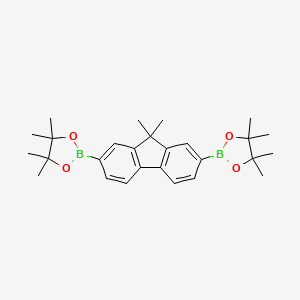

Feasible Synthetic Routes

Q & A

Q1: What makes osmium(II) complexes containing fptz interesting for OLEDs?

A: Osmium(II) complexes with fptz ligands, such as Os(fptz)2(PPh2Me)2, exhibit promising properties for OLED applications. Notably, they demonstrate resistance to concentration quenching, maintaining high external quantum efficiency (EQE) even at high doping concentrations [, ]. This is unusual for phosphorescent emitters, which typically suffer from efficiency losses at higher concentrations due to aggregation.

Q2: How does the molecular structure of Os(fptz)2(PPh2Me)2 contribute to its resistance to concentration quenching?

A: X-ray diffraction analysis suggests that the octahedral configuration of Os(fptz)2(PPh2Me)2 plays a crucial role in preventing the molecular aggregation that typically leads to concentration quenching []. This unique structural feature allows for higher doping concentrations without significant efficiency losses, leading to enhanced luminance and a more stable EQE over a broader range of brightness levels [].

Q3: Can the emission color of iridium metal complexes incorporating fptz be tuned?

A: Yes, research indicates that modifying the cyclometallated ligand structure alongside the fptz auxiliary ligand can influence the emission color. For instance, introducing alkyl chains to the pyrimidine ring of the cyclometallated ligand can shift the emission towards bluer wavelengths [].

Q4: Does the choice of host material impact the performance of Os(fptz)2(PPh2Me)2 in OLEDs?

A: Research suggests that the type of host material can significantly influence the performance of Os(fptz)2(PPh2Me)2. Studies comparing n-type and p-type hosts reveal that n-type hosts, like bis(2-methyl-8-quinolinolato)(p-phenylphenolato) aluminum, can enhance luminance efficiency at lower doping concentrations compared to p-type hosts like 4,4′-N,N′-dicarbazole-biphenyl []. This difference is attributed to the n-type host's ability to confine the recombination zone closer to the hole transport layer interface, promoting more efficient exciton formation and radiative decay [].

Q5: Can fptz-based complexes be used in solution-processed OLEDs?

A: Yes, Os(fptz)2(dppe) [dppe = cis-1,2-bis-(diphenyl-phosphino) ethylene], another Osmium complex incorporating fptz, has been successfully utilized in solution-processed multilayer white polymer light-emitting diodes (WPLEDs) []. This highlights the potential of fptz-containing complexes for fabrication using cost-effective solution-based techniques.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。